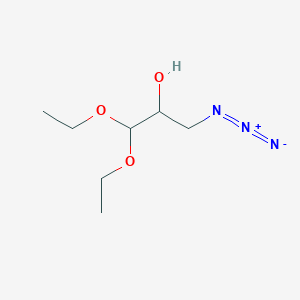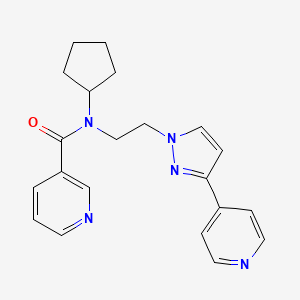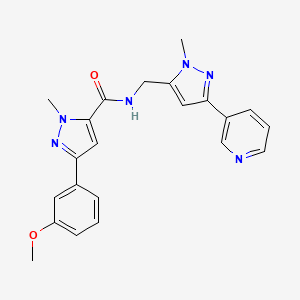
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a urea derivative that contains a thiadiazole ring and an alkyne group, which makes it a unique and promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for the development of new cancer therapies.
Biochemical and Physiological Effects:
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth and proliferation. Additionally, this compound has been found to induce the expression of certain genes that are involved in the regulation of the cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its high potency and specificity against cancer cells, as well as its broad-spectrum activity against different types of cancer. However, the limitations of this compound include its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the development of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea as a potential therapeutic agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to modify the structure of the compound to improve its solubility and reduce its toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of tert-butyl isocyanate with 5-prop-2-ynylsulfanyl-1,3,4-thiadiazole-2-amine in the presence of a suitable base. The reaction proceeds smoothly under mild conditions, and the yield of the product is high.
Applications De Recherche Scientifique
1-Tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer. Additionally, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-tert-butyl-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS2/c1-5-6-16-9-14-13-8(17-9)11-7(15)12-10(2,3)4/h1H,6H2,2-4H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABOFVXHIKSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)


![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)

![2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2791666.png)
![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)



![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)